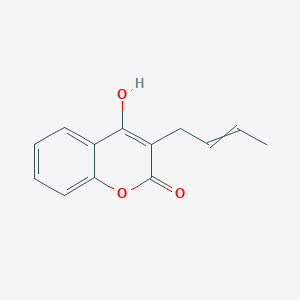
3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of crotyl alcohol (but-2-en-1-ol) as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one include:
Crotyl alcohol: A related compound with a similar but-2-en-1-yl group.
Benzopyran derivatives: Other compounds with the benzopyran ring system, such as coumarins and flavonoids.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the benzopyran ring with the but-2-en-1-yl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90395-25-8 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-but-2-enyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H12O3/c1-2-3-6-10-12(14)9-7-4-5-8-11(9)16-13(10)15/h2-5,7-8,14H,6H2,1H3 |
InChI Key |
FUVFTJQWMVUHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















